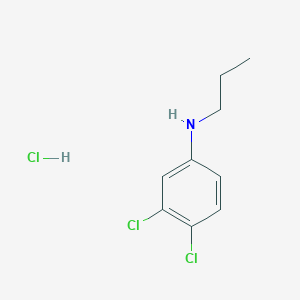

3,4-dichloro-N-propylaniline hydrochloride

Description

Contextualizing Substituted Anilines within Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778), a primary aromatic amine. They are characterized by the presence of one or more functional groups attached to the benzene (B151609) ring or the amino group of the aniline molecule. These substitutions can significantly alter the chemical and physical properties of the parent aniline, leading to a diverse range of compounds with varied applications.

In organic chemistry, substituted anilines are valuable intermediates in the synthesis of a wide array of more complex molecules. The reactivity of the aromatic ring and the amino group can be modulated by the nature and position of the substituents. For instance, electron-donating groups on the ring increase the electron density, making the compound more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups decrease the reactivity of the ring.

The amino group itself can undergo various reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These reactions are fundamental in the production of dyes, polymers, pharmaceuticals, and agrochemicals. The specific compound, 3,4-dichloro-N-propylaniline hydrochloride, is an example of a substituted aniline that has undergone both ring substitution with chlorine atoms and N-alkylation with a propyl group, followed by the formation of a hydrochloride salt.

Scope and Academic Relevance of this compound Studies

The academic and research interest in this compound stems from its nature as a halogenated and N-alkylated aniline derivative. Halogenated anilines, in general, are precursors to a variety of biologically active molecules. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a compound, which are desirable properties in drug design.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its constituent parts, 3,4-dichloroaniline (B118046) and N-propylaniline, have been subjects of study. 3,4-Dichloroaniline is a known precursor in the synthesis of herbicides and other biologically active compounds. wikipedia.org The N-propylation of the amino group further modifies its properties, potentially influencing its biological activity and chemical reactivity.

The hydrochloride salt form of an amine is often utilized to improve its solubility in water and its stability, which is a common practice in the pharmaceutical industry. Therefore, the study of this compound would likely be relevant in the context of developing new chemical entities with potential applications in medicinal chemistry or materials science. The synthesis and characterization of such compounds are fundamental steps in the exploration of new chemical space.

Chemical Properties and Synthesis

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂Cl₃N |

| Molecular Weight | 240.56 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not specifically reported, but a related compound, trans-3,4-dichloro-N-[2-(N-allyl-N-trichloroethoxycarbonylamino)cyclopentyl]aniline hydrochloride, has a melting point of 160°-162° C. prepchem.com |

| Solubility | Expected to have higher solubility in water compared to its free amine form due to the ionic nature of the hydrochloride salt. |

Synthesis of this compound

The synthesis of this compound would typically involve a two-step process starting from 3,4-dichloroaniline.

Step 1: N-propylation of 3,4-dichloroaniline

This step involves the introduction of a propyl group to the nitrogen atom of the amino group. A common method for such an alkylation is the reaction of 3,4-dichloroaniline with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reaction: C₆H₃Cl₂NH₂ + CH₃CH₂CH₂Br → C₆H₃Cl₂NHCH₂CH₂CH₃ + HBr

The reaction conditions, such as solvent and temperature, would need to be optimized to favor the formation of the mono-propylated product over the di-propylated one.

Step 2: Formation of the Hydrochloride Salt

The resulting 3,4-dichloro-N-propylaniline (the free amine) can then be converted to its hydrochloride salt by treating it with hydrochloric acid. This is typically done by dissolving the amine in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride in the same or a different solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.

Reaction: C₆H₃Cl₂NHCH₂CH₂CH₃ + HCl → [C₆H₃Cl₂NH₂CH₂CH₂CH₃]⁺Cl⁻

This method is a standard and widely used procedure for the preparation of amine hydrochlorides.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dichloro-N-propylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c1-2-5-12-7-3-4-8(10)9(11)6-7;/h3-4,6,12H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBODGOXRSIOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Pathways for 3,4 Dichloro N Propylaniline Hydrochloride

N-Alkylation Approaches to Dichloroaniline Derivatives

N-alkylation of aniline (B41778) and its derivatives is a fundamental process in organic synthesis. For dichlorinated anilines, these methods must contend with the electronic effects of the chlorine substituents, which decrease the nucleophilicity of the amino group, potentially rendering the reaction more challenging than with unsubstituted aniline.

Direct N-Propylation Methodologies

Direct N-propylation involves the reaction of 3,4-dichloroaniline (B118046) with a propylating agent, such as a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), in a nucleophilic substitution reaction. This method typically requires the presence of a base to deprotonate the aniline, thereby increasing its nucleophilicity and neutralizing the hydrogen halide byproduct.

The primary challenge in this approach is controlling the degree of alkylation. psu.edumasterorganicchemistry.com The initial product, the secondary amine (3,4-dichloro-N-propylaniline), can be more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine (3,4-dichloro-N,N-dipropylaniline). Further reaction can yield a quaternary ammonium (B1175870) salt. psu.edu Achieving selective mono-alkylation often requires careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and the choice of base and solvent. psu.edu

Table 1: Reaction Parameters for Direct N-Alkylation

| Parameter | Description | Purpose | Common Examples |

|---|---|---|---|

| Aniline Substrate | 3,4-Dichloroaniline | Nitrogen nucleophile source | - |

| Propylating Agent | Propyl halide | Electrophilic propyl source | 1-Bromopropane, 1-Iodopropane |

| Base | Inorganic or Organic | Deprotonates aniline, neutralizes acid | K₂CO₃, Na₂CO₃, Triethylamine |

| Solvent | Aprotic | Provides reaction medium | Acetonitrile, Dimethylformamide (DMF) |

Reductive Amination Routes in Aniline Synthesis

Reductive amination offers a more controlled alternative for synthesizing secondary amines. masterorganicchemistry.com This process involves two main steps that can often be performed in a single pot:

Imine Formation: 3,4-Dichloroaniline is first reacted with propanal (propionaldehyde). The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an N-propylidene-3,4-dichloroaniline (an imine or Schiff base). wikipedia.orgnumberanalytics.com This reaction is typically reversible and is often catalyzed by a weak acid.

Reduction: The resulting imine is then reduced to the target secondary amine. A key advantage of this method is the choice of reducing agents that are selective for the imine double bond over the carbonyl group of the starting aldehyde. masterorganicchemistry.com This selectivity prevents the reduction of the aldehyde to propanol (B110389) and allows the entire reaction to proceed in one pot. wikipedia.org

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon) is also an effective method. wikipedia.org This route largely avoids the issue of over-alkylation that plagues direct alkylation methods. masterorganicchemistry.com

Catalytic Systems in N-Alkylation of Anilines

Modern synthetic chemistry heavily relies on catalysts to improve reaction efficiency, selectivity, and sustainability. For the N-alkylation of anilines, various catalytic systems have been developed that enable the use of more benign alkylating agents, such as alcohols, and operate under milder conditions.

Transition Metal-Catalyzed Alkylation (e.g., Copper-based)

Transition metal catalysts, including those based on copper, ruthenium, iridium, iron, and manganese, are widely used for the N-alkylation of amines with alcohols through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.orgacs.org This atom-economical strategy uses an alcohol (in this case, 1-propanol) as the alkylating agent, with water being the only byproduct. researchgate.net

The general catalytic cycle involves three key stages: acs.orgnih.gov

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (1-propanol), oxidizing it to the corresponding aldehyde (propanal).

Condensation: The in situ-generated aldehyde condenses with the amine (3,4-dichloroaniline) to form an imine.

Reduction: The metal-hydride complex, which stored the borrowed hydrogen, reduces the imine to the final N-alkylated amine product (3,4-dichloro-N-propylaniline), thereby regenerating the active catalyst.

Copper-based catalysts are particularly attractive due to their low cost and toxicity. Various copper systems, from simple salts like copper(II) acetate (B1210297) to nanocrystalline copper oxide and sophisticated copper complexes, have proven effective for this transformation. organic-chemistry.orgresearchgate.net

Table 2: Examples of Transition Metal Systems for N-Alkylation of Amines with Alcohols

| Metal Catalyst | Ligand/Support | Alkylating Agent | Base | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Copper (Cu) | SiO₂ | 1-Propanol | - | 260 °C, Vapor Phase | researchgate.net |

| Copper (Cu) | None (nanocrystalline CuO) | Various Alcohols | K₂CO₃ | 110 °C, Toluene | researchgate.net |

| Ruthenium (Ru) | NNN-Pincer Ligand | Various Alcohols | in situ generated alkoxide | Solvent-free | researchgate.net |

| Iridium (Ir) | Cp* (pentamethylcyclopentadienyl) | Benzyl Alcohol | K₂CO₃ | 110 °C, Toluene | researchgate.net |

| Manganese (Mn) | PN³-Pincer Ligand | Various Alcohols | Base | 80-100 °C | researchgate.net |

Zeolite-Mediated Alkylation Processes

Zeolites are microporous aluminosilicate (B74896) minerals that can function as shape-selective, solid-acid catalysts. mdpi.com They are widely used in industrial processes, including the alkylation of aromatic compounds. lidsen.com For the N-alkylation of anilines with alcohols like 1-propanol, the reaction is typically carried out in the vapor phase at elevated temperatures. researchgate.netgoogle.com

The catalytic activity of zeolites in this context depends on their structural properties, such as pore size and the nature of their acid sites (Brønsted vs. Lewis). lidsen.comrsc.org The selectivity towards N-alkylation over the competing C-alkylation (alkylation of the aromatic ring) is a critical factor. Generally, N-alkylation is favored at lower temperatures (around 250–350 °C), while higher temperatures promote C-alkylation. google.com Zeolites with specific pore sizes (6-8 Å) and three-dimensional channel structures can exhibit high selectivity for the formation of N-alkylanilines by sterically hindering the formation of bulkier C-alkylated products. google.com Studies have shown that Ce-exchanged Y zeolites are particularly active for the alkylation of aniline with n-propyl alcohol. researchgate.net

Onium Salt Catalysis in Amine Functionalization

Onium salt catalysis, commonly known as Phase-Transfer Catalysis (PTC), is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an organic phase and an aqueous phase). bohrium.com In the context of N-alkylation, a quaternary ammonium or phosphonium (B103445) salt (the "onium salt") is used as the catalyst. acsgcipr.org

A typical PTC system for the N-propylation of 3,4-dichloroaniline would involve the aniline and a propyl halide in a nonpolar organic solvent, and an inorganic base like sodium hydroxide (B78521) in an aqueous solution. The onium salt, which has both lipophilic (the alkyl chains) and hydrophilic (the charged cation) properties, transports an anion (such as hydroxide, OH⁻) from the aqueous phase into the organic phase. bohrium.com The transferred hydroxide then deprotonates the aniline, and the resulting highly nucleophilic anilide anion readily reacts with the propyl halide to form the N-propylated product. The catalyst then returns to the aqueous phase to repeat the cycle. This method avoids the need for strong, expensive organic bases and anhydrous conditions. acsgcipr.org

Photoredox Catalysis in Related N-Dealkylation Processes

While not a direct synthetic step for the target compound, N-dealkylation is a crucial transformation in organic synthesis and drug metabolism. mdpi.com Recently, photoredox catalysis has emerged as a powerful and mild methodology for the N-dealkylation of tertiary and secondary amines under aerobic conditions. nih.govacs.org This approach offers high functional group tolerance and avoids the harsh reagents often required in classical methods. nih.gov

The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the amine substrate. This oxidation of the amine generates a nitrogen-centered radical cation, which is then deprotonated at the α-carbon to form a key α-amino radical intermediate. This radical can be trapped by molecular oxygen, leading to a cascade of reactions that ultimately cleave the carbon-nitrogen bond and release the dealkylated amine. The process is efficient for a wide range of aliphatic and aniline-type amines. nih.govacs.org Organic dyes are often employed as the photocatalysts. rsc.org

Detailed studies have demonstrated the value of this methodology for accessing known drug metabolites and for the late-stage functionalization of complex molecules. nih.govacs.org The reaction conditions are typically mild, often proceeding at room temperature under an atmosphere of air or oxygen, with visible light irradiation. nih.gov

| Substrate Type | Photocatalyst | Conditions | Outcome | Reference |

| Tertiary Aliphatic Amines | Eosin Y | Blue LEDs, O₂, CH₃NO₂ | N-Dealkylation | nih.gov |

| N,N-Dimethylanilines | 4CzIPN | Blue LEDs, Air | N-Demethylation | nih.gov |

| Complex Drug Molecules | Rose Bengal | Green LEDs, O₂ | Access to Metabolites | nih.gov |

| Tertiary Amines | Cz-NI-Ph (Organic) | Acyl Chlorides | Dealkylation/Acylation to Amides | rsc.org |

This table presents a summary of research findings on photoredox-catalyzed N-dealkylation, a process related to the chemistry of N-alkylanilines.

Formation and Stability of Amine Hydrochloride Salts

Amines are organic bases and readily react with acids to form salts. libretexts.org The formation of an amine hydrochloride salt, such as 3,4-dichloro-N-propylaniline hydrochloride, is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor, reacting with hydrochloric acid to form an ammonium salt, specifically an anilinium chloride in this case. libretexts.orgwikipedia.org This conversion is a common strategy in pharmaceutical and chemical applications for several reasons. libretexts.org

One of the primary benefits of converting an amine to its hydrochloride salt is the significant increase in water solubility. libretexts.orgcymitquimica.com Many free amine bases, particularly those with larger organic substituents, have limited solubility in water, whereas their salt forms are typically much more soluble. cymitquimica.com Additionally, amine salts are generally more stable than their free base counterparts. libretexts.orgreddit.com They often exist as crystalline solids with higher melting points and are less volatile, which reduces odor and simplifies handling. libretexts.orgnih.gov

The increased stability of the hydrochloride salt also extends to chemical reactivity. The protonation of the nitrogen atom ties up its lone pair, making it unavailable for reactions such as oxidation. reddit.com Free amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities over time. By converting the amine to its hydrochloride salt, its shelf-life and stability during storage are significantly enhanced. reddit.combeilstein-journals.org The stability of the salt is, however, pH-dependent; in the presence of a stronger base, the salt will be neutralized, regenerating the free amine. gla.ac.uk

| Property | Aniline (Free Base) | Aniline Hydrochloride (Salt) | Rationale for Difference |

| Appearance | Oily liquid | White crystalline solid | Ionic bonding in the salt leads to a stable crystal lattice. nih.govresearchgate.net |

| Melting Point | -6 °C | 198 °C | Stronger intermolecular ionic forces in the salt require more energy to overcome. nih.gov |

| Boiling Point | 184 °C | 245 °C | Higher energy is needed to break the ionic interactions in the salt form. nih.gov |

| Water Solubility | 3.6 g/100 mL | 107 g/100 mL | The ionic nature of the salt allows for favorable interactions with polar water molecules. libretexts.orgnih.govcymitquimica.com |

| Stability | Prone to air oxidation | More stable, resistant to oxidation | The nitrogen's lone pair is protonated and unavailable for oxidation reactions. reddit.com |

This table compares the physical and chemical properties of aniline and its hydrochloride salt to illustrate the typical effects of salt formation.

Chemical Transformations and Derivatization Chemistry of 3,4 Dichloro N Propylaniline Hydrochloride

Reactions at the N-Propyl Amine Functionality

The secondary amine center is a key site of reactivity, characterized by the nucleophilicity of the nitrogen's lone pair and the potential for reactions involving the adjacent N-propyl group.

N-dealkylation, the removal of an alkyl group from an amine, is a significant transformation in both synthetic chemistry and drug metabolism. nih.govdntb.gov.ua For 3,4-dichloro-N-propylaniline, this would involve the cleavage of the nitrogen-propyl bond to yield 3,4-dichloroaniline (B118046). Various methods, including chemical, catalytic, and photochemical approaches, can achieve this. dntb.gov.uaacs.org

Mechanistically, oxidative N-dealkylation often proceeds through one of two primary pathways:

Single-Electron Transfer (SET): An oxidizing agent removes one electron from the amine nitrogen to form a radical cation. Subsequent deprotonation of an adjacent C-H bond on the alkyl group, followed by another oxidation and hydrolysis, leads to the cleavage of the C-N bond. mdpi.com

Hydrogen Atom Transfer (HAT): A radical species abstracts a hydrogen atom directly from the carbon alpha to the nitrogen. The resulting carbon-centered radical is then oxidized and hydrolyzed to yield the dealkylated amine and a carbonyl compound (propanal in this case). mdpi.com

The regioselectivity of dealkylation in molecules with multiple different alkyl groups can be influenced by factors such as the bond dissociation energy of the C-H bonds and electronic effects within the molecule. rsc.org

Table 1: Selected Methods for N-Dealkylation of Amines

| Method | Reagents/Catalyst | Description |

| Chemical Oxidation | Potassium permanganate (B83412) (KMnO₄), Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Strong oxidizing agents that can effect N-dealkylation, often with low selectivity. |

| Von Braun Reaction | Cyanogen bromide (BrCN) | A classical method where the tertiary amine reacts with BrCN, followed by hydrolysis to yield the secondary amine. |

| Chloroformate Method | Phenyl chloroformate, α-Chloroethyl chloroformate (ACE-Cl) | The amine reacts with the chloroformate to form a carbamate, which is then cleaved (e.g., by hydrolysis or methanolysis) to give the dealkylated amine. nih.gov |

| Photoredox Catalysis | Organic dyes (e.g., acridinium (B8443388) salts), light | A mild, functional-group-tolerant method that uses visible light to generate radical intermediates, leading to aerobic N-dealkylation. acs.org |

| Enzymatic | Cytochrome P450 (CYP) enzymes | In biological systems, CYP enzymes are primarily responsible for the oxidative metabolism and N-dealkylation of xenobiotics. nih.govmdpi.com |

The lone pair of electrons on the nitrogen atom of 3,4-dichloro-N-propylaniline makes it a potent nucleophile. It readily reacts with a wide range of electrophiles. This reaction is technically an electrophilic attack on the nitrogen atom.

Common reactions involving the amine as a nucleophile include:

N-Alkylation: Reaction with additional alkyl halides can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amide. This is a common strategy to protect the amino group or reduce its activating influence during electrophilic aromatic substitution.

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases) after the dehydration of an intermediate carbinolamine.

Direct nucleophilic substitution at the nitrogen atom of an amine is not a typical reaction. However, the nitrogen can be made part of a leaving group in derivatives like sulfonamides, enabling substitution reactions.

Table 2: Common Electrophiles Reacting with the Amine Nitrogen

| Electrophile Class | Example | Product Type |

| Alkyl Halides | Methyl iodide (CH₃I) | Tertiary Amine |

| Acyl Halides | Acetyl chloride (CH₃COCl) | Amide |

| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide |

| Sulfonyl Halides | Tosyl chloride (TsCl) | Sulfonamide |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) |

| Isocyanates | Phenyl isocyanate (C₆H₅NCO) | Urea derivative |

Oxidative Polymerization of Substituted Aniline (B41778) Derivatives

Aniline and its derivatives can undergo oxidative polymerization to form conjugated polymers, with polyaniline being the most studied example. This process involves the chemical or electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form polymer chains.

For substituted anilines like 3,4-dichloroaniline, the substituents significantly influence the polymerization process and the properties of the resulting polymer. The presence of electron-withdrawing groups, such as chlorine, can affect the oxidation potential of the monomer and the electronic properties of the polymer. Enzymatic preparations, such as lignin (B12514952) peroxidase, have been shown to react with chlorinated anilines. However, this reaction can lead primarily to oligomerization rather than high molecular weight polymers. For 3,4-dichloroaniline (DCA), oxidative coupling can result in the formation of dimers and other condensation products, including the highly toxic 3,4,3′,4′-tetrachloroazobenzene. nih.gov This indicates that the free amino group of DCA is readily attacked by oxidative enzymes, leading to dimerization and oligomerization. nih.gov

Synthesis of Related Functionalized N-Propylaniline Analogs

3,4-dichloro-N-propylaniline can serve as a scaffold for the synthesis of more complex, functionalized molecules, particularly those with potential applications in agrochemicals and materials science. The reactivity of the amine functionality is often exploited for this purpose.

A notable example is the synthesis of novel N-acylamino amides. This can be achieved by coupling N-acylamino acids with 3,4-dichloroaniline. researchgate.netscielo.br The reaction is typically facilitated by a peptide coupling agent, such as O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). scielo.br This methodology allows for the incorporation of various amino acid and fatty acid side chains, creating a library of structurally diverse analogs from a common 3,4-dichlorophenylamine core. scielo.br

Furthermore, aniline derivatives are crucial starting materials for the synthesis of N-heterocycles, which are prevalent in medicinal chemistry. nih.gov Through multi-component reactions or cyclization strategies, the aniline core can be integrated into more complex ring systems like pyrroles, pyridines, and others. mdpi.com

Table 3: Examples of Synthesized Functionalized Analogs

| Starting Material | Reagents | Product Type |

| 3,4-Dichloroaniline | N-acylamino acids, TBTU, DIPEA | Fatty N-acylamino amides scielo.br |

| 3,4-Dichloroaniline | Isocyanates | Substituted ureas |

| 3,4-Dichloroaniline | Diketones, Amines | Substituted meta-hetarylanilines beilstein-journals.org |

Hydroamination Reactions involving Aniline Derivatives

Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, etc.). wikipedia.org This reaction is a highly atom-economical method for forming C-N bonds and is a powerful tool for synthesizing alkylated amines. wikipedia.orgorganicreactions.org The reaction can be performed either intermolecularly (between two separate molecules) or intramolecularly (within the same molecule to form a heterocycle). wikipedia.org

While the uncatalyzed reaction is generally limited to highly activated alkenes, a wide range of catalysts have been developed to facilitate the hydroamination of unactivated alkenes with aniline derivatives. organicreactions.orglibretexts.org These catalysts are often based on:

Late Transition Metals: Complexes of palladium, rhodium, and iridium have been shown to catalyze the hydroamination of alkenes. wikipedia.orgnih.gov The mechanism can involve either the activation of the alkene via π-coordination or activation of the amine through N-H insertion. libretexts.org

Rare-Earth Metals: Lanthanide-based catalysts are also effective, particularly for intramolecular hydroaminations. wikipedia.org

Organic Photoredox Systems: Recent advances have utilized organic photoredox catalysts to achieve anti-Markovnikov hydroamination of alkenes, providing access to phenethylamine (B48288) derivatives. nih.gov

The choice of catalyst can influence the regioselectivity of the addition to unsymmetrical alkenes, leading to either the Markovnikov or anti-Markovnikov product.

Table 4: Catalytic Systems for Hydroamination of Alkenes with Amines

| Catalyst Type | Metal/System | Substrates | Selectivity |

| Late Transition Metal | Rhodium complexes | Alkenes, Anilines | Markovnikov (typically) |

| Late Transition Metal | Palladium complexes | Vinylarenes, Anilines | Markovnikov |

| Rare-Earth Metal | Lanthanide, Lutetium, Samarium metallocenes | Aminoalkenes (intramolecular) | High |

| Organic Photoredox | Acridinium catalyst, Thiophenol | Styrenes, Aliphatic alkenes, Sulfonamides | Anti-Markovnikov nih.gov |

| Alkali Metal | Lithium amide | Dienes (e.g., myrcene) | - |

Advanced Spectroscopic and Structural Characterization in Chemical Investigations

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 3,4-dichloro-N-propylaniline hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-propyl group protons. Due to the protonation of the nitrogen atom, the signals for the protons on the propyl group adjacent to the nitrogen (α-CH₂) will be shifted downfield compared to the free amine, as a result of the deshielding effect of the positively charged nitrogen. The N-H proton itself is expected to appear as a broad singlet, also at a downfield chemical shift, and its integration would correspond to two protons (NH₂⁺).

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C5 (between the two chlorine atoms) will likely appear as a doublet, coupled to the proton at C6. The proton at C2 will be a doublet coupled to the proton at C6, and the proton at C6 will appear as a doublet of doublets, coupled to both the C2 and C5 protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Predicted 7.5 - 7.3 | m | - | Aromatic-H |

| Predicted 3.2 - 3.0 | t | ~7 | -CH₂- (alpha to N) |

| Predicted 1.8 - 1.6 | m | ~7 | -CH₂- (beta to N) |

| Predicted 1.1 - 0.9 | t | ~7 | -CH₃ |

Note: Predicted values are based on the analysis of similar structures and the expected effects of protonation.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. The carbons of the propyl group will appear in the aliphatic region of the spectrum. Similar to the ¹H NMR, the α-carbon of the propyl group will be shifted downfield due to the electron-withdrawing effect of the protonated amino group.

The aromatic region will display six signals for the benzene ring carbons. The carbons attached to the chlorine atoms (C3 and C4) will be significantly deshielded. The carbon atom attached to the nitrogen (C1) will also show a downfield shift. The remaining aromatic carbons (C2, C5, and C6) will have chemical shifts in the typical aromatic range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted 140 - 145 | C1 (C-N) |

| Predicted 115 - 120 | C2 |

| Predicted 130 - 135 | C3 (C-Cl) |

| Predicted 125 - 130 | C4 (C-Cl) |

| Predicted 120 - 125 | C5 |

| Predicted 130 - 135 | C6 |

| Predicted 45 - 50 | -CH₂- (alpha to N) |

| Predicted 20 - 25 | -CH₂- (beta to N) |

Note: Predicted values are based on the analysis of related compounds such as N-propylaniline and 3,4-dichloroaniline (B118046). chemicalbook.comnih.govchemicalbook.com

Vibrational Spectroscopy for Functional Group Probing (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the anilinium ion, C-H bonds of the aromatic ring and the alkyl chain, C-N stretching, and C-Cl stretching.

A key feature will be the strong, broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium (B1175870) salt. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Predicted 3100 - 3000 | Medium | Aromatic C-H Stretch |

| Predicted 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| Predicted 2400 - 3000 | Strong, Broad | N-H Stretch (Ammonium Salt) |

| Predicted 1600 - 1550 | Medium | N-H Bend |

| Predicted 1500 - 1400 | Medium | Aromatic C=C Stretch |

| Predicted 1250 - 1020 | Medium | C-N Stretch |

Note: Predicted values are based on typical IR frequencies for N-alkylaniline hydrochlorides and halogenated aromatic compounds. nist.gov

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. For this compound, the analysis would likely be performed on the free base after deprotonation. The mass spectrum is expected to show a molecular ion peak corresponding to the free amine, C₉H₁₁Cl₂N.

A characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

The fragmentation of the molecular ion is expected to proceed through pathways common for halogenated anilines, such as the loss of the propyl group, chlorine atoms, or hydrogen chloride.

Table 4: Predicted HRMS Data for the Molecular Ion of 3,4-dichloro-N-propylaniline

| m/z (Calculated) | Ion Formula |

|---|---|

| 203.0268 | [C₉H₁₁³⁵Cl₂N]⁺ |

| 205.0239 | [C₉H₁₁³⁵Cl³⁷ClN]⁺ |

Note: The fragmentation pattern of halogenated anilines can be complex and is influenced by the position of the halogens. morawa.at

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of elements in a compound. For this compound (C₉H₁₂Cl₃N), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 44.94 |

| Hydrogen | H | 1.01 | 5.03 |

| Chlorine | Cl | 35.45 | 44.22 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aniline (B41778) and its derivatives typically show two absorption bands, the primary band (E2-band) and the benzenoid band (B-band). wikipedia.org

Upon protonation to form the anilinium ion, the lone pair of electrons on the nitrogen is no longer in conjugation with the benzene ring. This results in a significant change in the UV-Vis spectrum. The absorption maxima are expected to shift to shorter wavelengths (a hypsochromic or blue shift), and the spectrum of the hydrochloride salt will more closely resemble that of a substituted benzene rather than an aniline. For aniline hydrochloride, the absorption maxima are observed at approximately 203 nm and 254 nm. askfilo.comnist.gov A similar behavior is anticipated for this compound.

Table 6: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|

Note: The exact absorption maxima can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Computational and Theoretical Chemistry of 3,4 Dichloro N Propylaniline Hydrochloride

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure is fundamental to a molecule's chemical and physical properties. Molecular Orbital (MO) theory, particularly through computational methods, offers a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.ir It is a widely used tool for predicting the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. For 3,4-dichloro-N-propylaniline hydrochloride, DFT calculations can be employed to determine a variety of properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and partial atomic charges.

These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. The resulting optimized geometry represents the lowest energy conformation of the molecule.

Interactive Table 1: Predicted Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| Optimized Energy (Hartree) | -1250.45 | Represents the total electronic energy of the molecule in its most stable conformation. |

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C-N Bond Length (Å) | 1.38 | Provides insight into the strength and nature of the bond between the aniline (B41778) nitrogen and the phenyl ring. |

| C-Cl Bond Lengths (Å) | 1.74, 1.75 | Reflects the influence of the propyl and amino groups on the aromatic ring's electronic structure. |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. thaiscience.info It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a more reactive molecule.

Interactive Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.2 | Electron-donating orbital; site of electrophilic attack. |

| LUMO | -1.5 | Electron-accepting orbital; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. For this compound, this could involve modeling its synthesis, degradation, or its participation in various chemical reactions.

Prediction and Analysis of Chemical Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and selectivity of a molecule.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Interactive Table 3: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | 6.2 | Indicates the energy needed to remove an electron from the molecule. |

| Electron Affinity (A) | 1.5 | Represents the energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 | Reflects the molecule's overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 2.35 | Suggests a moderate resistance to changes in its electron cloud. |

| Chemical Softness (S) | 0.43 | Indicates a moderate reactivity. |

| Electrophilicity Index (ω) | 3.15 | Quantifies its capacity to act as an electrophile. |

Note: The data in this table is illustrative and derived from the illustrative HOMO and LUMO energies. Actual values would require specific DFT calculations for this compound.

Applications in Chemical Synthesis and Materials Science Research

Strategic Intermediate in Organic Synthesis

3,4-dichloro-N-propylaniline hydrochloride serves as a valuable intermediate in multi-step organic syntheses. The parent compound, 3,4-dichloroaniline (B118046), is a well-known precursor in the production of various agrochemicals and dyes. wikipedia.org For instance, 3,4-dichloroaniline is a key building block for herbicides such as propanil (B472794), linuron, and diuron. wikipedia.orgscielo.br The N-propylation to form 3,4-dichloro-N-propylaniline introduces a lipophilic alkyl group, which can be a strategic modification to alter the biological activity or physical properties of the final product.

In a recent study, a series of N-acylamino amides with potential crop protection activity were synthesized using 3,4-dichloroaniline as a key reagent. scielo.br The synthesis involved the coupling of N-acylamino acids with 3,4-dichloroaniline. The introduction of an N-propyl group in the aniline (B41778) starting material could be a next-generation approach to fine-tune the efficacy and selectivity of such agrochemicals. The synthesis of these complex molecules often involves multiple steps, with the aniline derivative being a crucial component introduced to form an amide linkage. scielo.br

Below is a representative table of reaction yields for the synthesis of N-acylamino amides from 3,4-dichloroaniline, illustrating its role as a synthetic intermediate.

| Entry | N-Acylamino Acid Precursor | Product | Yield (%) |

| 1 | N-Oleyl-glycine | N-(3,4-Dichlorophenyl), N-oleyl-glycinamide | 83 |

| 2 | N-Oleyl-L-alanine | N-(3,4-Dichlorophenyl), N-oleyl-L-alaninamide | 57 |

| 3 | N-Oleyl-L-valine | N-(3,4-Dichlorophenyl), N-oleyl-L-valinamide | 24 |

| Data derived from the synthesis of related compounds. scielo.br |

Development of Novel Synthetic Methodologies

The reactivity of the amino group in 3,4-dichloro-N-propylaniline, influenced by the electronic effects of the chlorine atoms and the steric hindrance of the propyl group, makes it a candidate for the development of new synthetic methods. The synthesis of substituted anilines and their subsequent reactions are central to many areas of organic chemistry. For example, the synthesis of the parent 3,4-dichloroaniline is typically achieved through the hydrogenation of 3,4-dichloronitrobenzene. wikipedia.org The subsequent N-propylation would likely proceed via standard alkylation methods.

While specific novel methodologies employing this compound are not extensively documented, the development of new coupling reactions or functionalization techniques often utilizes a range of substituted anilines to test the scope and limitations of the new method. The unique electronic and steric profile of 3,4-dichloro-N-propylaniline would make it a suitable substrate for such investigations.

Advanced Materials Development based on Aniline Derivatives (e.g., Conductive Polymers)

Aniline and its derivatives are the monomers used in the synthesis of polyaniline (PANI), one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. wikipedia.org The properties of PANI can be tuned by modifying the aniline monomer with various substituents. The incorporation of an N-propyl group and two chlorine atoms on the aniline ring is expected to significantly influence the properties of the resulting polymer.

The N-propyl group, being an alkyl substituent on the nitrogen atom, is known to increase the solubility of the polymer in organic solvents, which is a significant advantage for processability. However, the steric hindrance from the N-alkyl group can decrease the electrical conductivity of the resulting polymer by disrupting the planarity of the polymer backbone and thus the π-conjugation. chemsrc.com

The chlorine substituents on the aromatic ring also affect the polymer's properties. Halogen atoms are electron-withdrawing, which can influence the oxidation potential of the monomer and the electronic properties of the polymer. Copolymers of aniline and chloroaniline have been synthesized, and their electrical conductivity was found to decrease with an increasing chloroaniline content. semanticscholar.org

The electrochemical polymerization of various N-alkylanilines has been studied, and the resulting polymers' conductivities have been measured. The data for poly(N-propylaniline) and related polymers are summarized in the table below, providing an indication of the expected conductivity for a polymer derived from 3,4-dichloro-N-propylaniline.

| Polymer | Monomer | Conductivity (S/cm) |

| Poly(N-methylaniline) | N-methylaniline | 2 x 10-5 |

| Poly(N-ethylaniline) | N-ethylaniline | 1 x 10-6 |

| Poly(N-propylaniline) | N-propylaniline | 3 x 10-8 |

| Poly(N-butylaniline) | N-butylaniline | 2 x 10-7 |

| Data for electrochemically prepared polymers. chemsrc.com |

The combination of N-propylation and di-chlorination in this compound presents a monomer that could lead to conductive polymers with a unique balance of properties, such as enhanced solubility and modified electronic characteristics, making them potentially suitable for applications in sensors, antistatic coatings, and other electronic devices.

Environmental Disposition and Biotransformation in Non Human Systems

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, is a key factor in the persistence of chemicals in the environment. The primary pathways for aniline (B41778) compounds are photolysis and hydrolysis.

For the parent compound, 3,4-dichloroaniline (B118046), photolysis is a significant degradation route. researchgate.net In aqueous environments, 3,4-DCA is degraded by sunlight, leading to the formation of phenolic compounds which can subsequently polymerize. who.int The rate of this photodegradation can be rapid; in surface water with low organic matter, the half-life of 3,4-DCA can be as short as one to three hours. nih.gov However, other studies have reported a longer half-life of up to 18 days, suggesting that environmental conditions such as water clarity, depth, and the presence of sensitizing substances can significantly influence the rate. nih.gov

In contrast, 3,4-DCA demonstrates high stability against hydrolysis. Laboratory studies have shown no significant chemical hydrolysis over a period of 100 days across a range of environmentally relevant pH levels (5, 7, and 9). researchgate.netresearchgate.net This indicates that hydrolysis is not a major abiotic degradation pathway for the 3,4-dichloroaniline moiety in soil or aquatic systems. The N-propyl group in 3,4-dichloro-N-propylaniline is not expected to significantly alter this stability. The hydrochloride form of the compound increases its water solubility, which may enhance its mobility in aqueous systems and its availability for photolytic degradation.

Microbial Transformation and Biodegradation Studies

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. The biodegradation of 3,4-dichloro-N-propylaniline hydrochloride is expected to commence with enzymatic N-dealkylation to produce 3,4-DCA, which is then subject to further microbial attack. 3,4-DCA is a well-known metabolite of widely used herbicides like propanil (B472794) and is frequently detected in soil and water. researchgate.netnih.gov

Numerous microorganisms have been identified that can mineralize or transform 3,4-DCA. Mixed microbial cultures have demonstrated high efficiency, capable of degrading over 98% of 3,4-DCA in wastewater under optimized conditions in a packed-bed reactor. nih.gov Several bacterial genera, including Pseudomonas, Acinetobacter, Rhodococcus, Xanthomonas, Kocuria, and Frateuria, have been isolated from contaminated sites and shown to utilize chloroanilines as a source of carbon and nitrogen. nih.govnih.govresearchgate.netekb.eg

Two primary microbial degradation pathways for 3,4-DCA have been proposed:

Sequential Dechlorination: This pathway involves the initial reductive dechlorination of 3,4-DCA to 4-chloroaniline, which is then further dechlorinated to aniline. The aniline is subsequently hydroxylated to catechol, which undergoes ring cleavage. nih.gov

Dioxygenation: An alternative pathway involves the direct action of a dioxygenase enzyme on 3,4-DCA to form 4,5-dichlorocatechol. mdpi.com This intermediate then enters a modified ortho-cleavage pathway, leading to the breakdown of the aromatic ring.

The table below summarizes key findings from various microbial degradation studies on 3,4-DCA.

Plant Metabolism and Uptake of Related Aniline Compounds

Plants can absorb and metabolize aniline-based compounds from the soil and water. For this compound, uptake would likely be followed by N-dealkylation to yield 3,4-DCA. Subsequent metabolic processes would then act on the 3,4-DCA molecule.

Studies using soybean and wheat cell suspension cultures have provided significant insights into the fate of 3,4-DCA in plant tissues. bohrium.com The primary metabolic pathway for detoxification in plants is conjugation, where the xenobiotic molecule is linked to an endogenous substance like a sugar or amino acid. For 3,4-DCA, two major types of soluble conjugates have been identified:

N-glucosyl conjugates: Formed by the attachment of a glucose molecule to the nitrogen atom of the aniline.

N-malonyl conjugates: Further modification of the N-glucosyl conjugate by the addition of a malonyl group.

These conjugation reactions increase the water solubility of the compound, facilitating its transport and sequestration within the plant, often in the vacuole. In addition to forming soluble metabolites, a significant fraction of the 3,4-DCA taken up by plants can become incorporated into insoluble plant components like lignin (B12514952), forming bound residues. bohrium.com This process effectively immobilizes the compound within the plant biomass, reducing its bioavailability in the environment.

Elucidation of Non-Human Metabolites and Degradation Products

The transformation of this compound in various non-human systems leads to a range of metabolites and degradation products. The initial product in most biological systems is expected to be 3,4-dichloroaniline (3,4-DCA) via N-dealkylation. Subsequent products arise from the abiotic and biotic degradation of 3,4-DCA.

Abiotic Degradation Products:

Phenolic compounds: Result from the photolytic degradation of 3,4-DCA in water. who.int

Microbial Metabolites:

4-Chloroaniline and Aniline: Formed through sequential reductive dechlorination in soil and sediment. nih.gov

Catechol and 4,5-Dichlorocatechol: Key intermediates formed by the action of dioxygenase enzymes prior to aromatic ring cleavage. nih.govmdpi.com

3,3',4,4'-Tetrachloroazobenzene (TCAB) and 3,3',4,4'-Tetrachloroazoxybenzene: These persistent and toxic compounds can be formed in soil through the condensation of 3,4-DCA molecules under certain microbial and chemical conditions. who.int

Plant Metabolites:

N-(3,4-dichlorophenyl)-glucosylamine (N-glucosyl-3,4-DCA): A primary conjugate formed in plant cells. bohrium.com

N-malonyl-3,4-dichloroaniline: A further conjugated, soluble metabolite found in plants. bohrium.com

Aquatic Organism Biotransformation:

Studies in fish, such as the zebrafish (Danio rerio), have focused on the uptake and bioconcentration of 3,4-DCA. nih.govresearchgate.net While these studies confirm that biotransformation occurs, leading to the dissipation of the parent compound from the organism, specific metabolites within the fish are not extensively detailed in the available literature. nih.govresearchgate.net

The table below provides a summary of the major identified non-human metabolites and degradation products of the 3,4-dichloroaniline moiety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dichloro-N-propylaniline hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of 3,4-dichloroaniline with propyl halides (e.g., propyl chloride or bromide) under basic conditions. Sodium hydroxide or potassium carbonate is used to deprotonate the aniline, facilitating nucleophilic substitution. After alkylation, the free base is treated with hydrochloric acid to form the hydrochloride salt. Critical parameters include temperature control (40–60°C), inert atmosphere (to prevent oxidation), and stoichiometric excess of the propyl halide to minimize by-products like dialkylated amines. Reaction monitoring via TLC or HPLC is recommended .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the propyl chain attachment and substitution pattern on the aromatic ring. The hydrochloride salt’s presence is indicated by broad NH signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with chlorine atoms.

- X-ray Crystallography : Single-crystal analysis resolves the 3D structure, including Cl substitution positions and hydrogen bonding between the amine and chloride ions. SHELX software is widely used for refinement .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particulate.

- Store in airtight, light-resistant containers to prevent hygroscopic degradation.

- Emergency protocols should include rinsing exposed areas with water and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS to confirm functional groups. For example, conflicting H NMR signals due to rotational isomers can be clarified using variable-temperature NMR.

- X-ray Diffraction : Resolve structural ambiguities (e.g., regiochemistry of Cl substituents) by comparing experimental crystallographic data with computational models (e.g., density functional theory (DFT)).

- Dynamic Light Scattering (DLS) : Identify aggregation states in solution that may skew spectroscopic results .

Q. What strategies are recommended for analyzing intermolecular interactions of this compound in crystal lattice formations?

- Methodological Answer :

- Hydrogen Bonding Analysis : Use SHELXL refinement to map NHCl and CHCl interactions in the crystal lattice.

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., ClH, π-π stacking) using software like CrystalExplorer.

- Thermal Stability Studies : Correlate melting points or DSC thermograms with packing efficiency observed in crystallographic data .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry to identify electrophilic sites (e.g., para positions on the aromatic ring) prone to further substitution.

- Molecular Dynamics (MD) Simulations : Model solvation effects to predict reaction pathways in polar solvents (e.g., acetonitrile vs. water).

- Transition State Analysis : Use Gaussian or ORCA software to calculate activation energies for proposed mechanisms, such as nucleophilic aromatic substitution .

Q. What are the potential biological targets or pathways influenced by this compound based on structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare with 3,4-dichloroaniline derivatives known to inhibit acetylcholinesterase (pesticidal activity) or disrupt bacterial cell membranes.

- Docking Simulations : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential binding to chlorophenol-degrading enzymes or cytochrome P450 isoforms.

- In Vitro Assays : Test antimicrobial activity via broth microdilution or assess cytotoxicity in mammalian cell lines (e.g., HEK293) to prioritize further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.